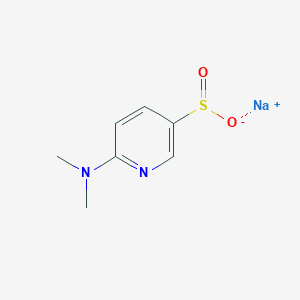

Sodium 6-(dimethylamino)pyridine-3-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 6-(dimethylamino)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H9N2NaO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(dimethylamino)pyridine-3-sulfinate typically involves the reaction of 6-(dimethylamino)pyridine with sulfur dioxide and sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme is as follows:

[ \text{6-(dimethylamino)pyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-(dimethylamino)pyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Sodium 6-(dimethylamino)pyridine-3-sulfonate.

Reduction: Sodium 6-(dimethylamino)pyridine-3-sulfide.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 6-(dimethylamino)pyridine-3-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfides.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 6-(dimethylamino)pyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also function as a ligand, coordinating with metal ions in catalytic processes. The dimethylamino group enhances its reactivity and facilitates its involvement in various chemical transformations.

Comparison with Similar Compounds

Sodium 3-pyridinesulfonate: Similar in structure but lacks the dimethylamino group.

Sodium 4-(dimethylamino)pyridine-3-sulfinate: Similar but with a different position of the dimethylamino group.

Uniqueness: Sodium 6-(dimethylamino)pyridine-3-sulfinate is unique due to the presence of the dimethylamino group at the 6-position, which significantly influences its chemical reactivity and properties. This structural feature distinguishes it from other pyridine derivatives and enhances its utility in various applications.

Biological Activity

Sodium 6-(dimethylamino)pyridine-3-sulfinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of 6-(dimethylamino)pyridine with sulfinate reagents. The compound exhibits a pyridine ring structure with a sulfonyl group, which is known to enhance its reactivity and biological properties. The presence of the dimethylamino group contributes to its nucleophilic character, making it a versatile intermediate in organic synthesis.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce ROS production, leading to oxidative stress and apoptosis in cancer cells. This mechanism is crucial for the compound's potential anti-cancer activity .

- Cell Cycle Arrest : Studies on related pyridine derivatives suggest that they can halt the cell cycle at the G1 phase by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell proliferation. This effect may be beneficial in treating cancers characterized by uncontrolled cell division .

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

A study evaluating the anticancer potential of pyridine derivatives found that this compound analogs exhibited cytotoxic effects on HeLa and MCF-7 cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.49 µM to 8.8 µM, indicating potent activity compared to standard inhibitors like levamisole (IC50 = 22.65 µM) .

Antimicrobial Activity

In vitro tests have shown that this compound possesses significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 55 |

| Escherichia coli | 56 |

| Candida albicans | 60 |

These results highlight the compound's potential as an antimicrobial agent .

Case Studies

- Cancer Treatment : A recent study demonstrated that this compound induced apoptosis in cancer cells through ROS-mediated pathways. High-resolution fluorescence microscopy revealed increased ROS levels in treated cells, correlating with DNA damage and mitochondrial dysfunction .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyridine derivatives, where this compound was effective against multi-drug resistant strains. The study emphasized its role in inhibiting biofilm formation, which is critical for treating chronic infections .

Properties

Molecular Formula |

C7H9N2NaO2S |

|---|---|

Molecular Weight |

208.22 g/mol |

IUPAC Name |

sodium;6-(dimethylamino)pyridine-3-sulfinate |

InChI |

InChI=1S/C7H10N2O2S.Na/c1-9(2)7-4-3-6(5-8-7)12(10)11;/h3-5H,1-2H3,(H,10,11);/q;+1/p-1 |

InChI Key |

AQDOCXRDJVSMKT-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.